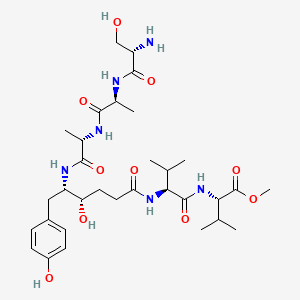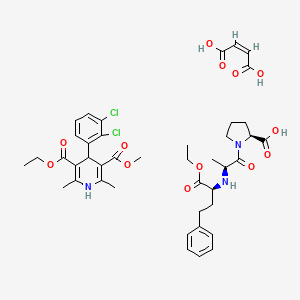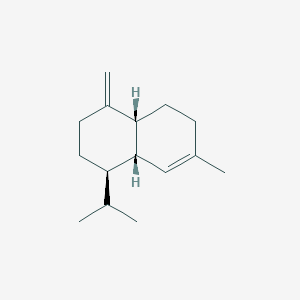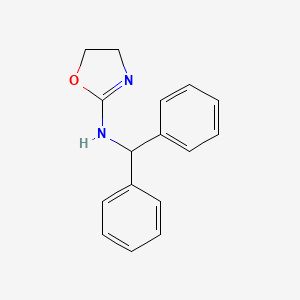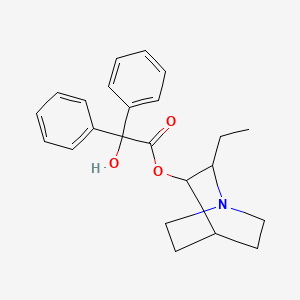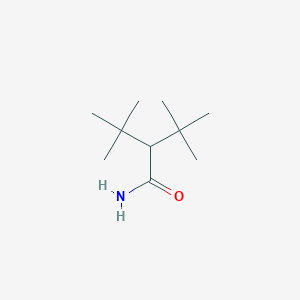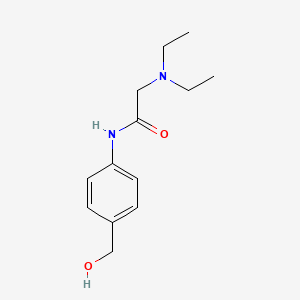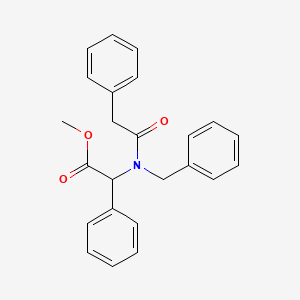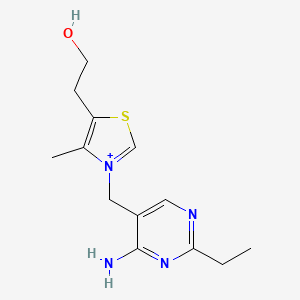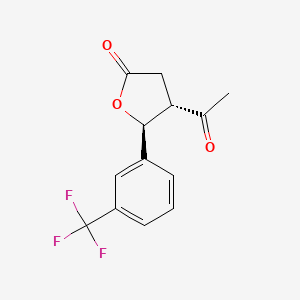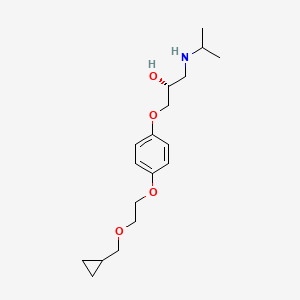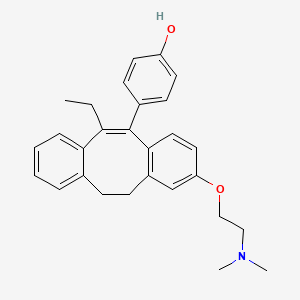
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol is a complex organic molecule with a unique structure that includes a dibenzo cyclooctene core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the dibenzo cyclooctene core: This can be achieved through a series of cyclization reactions.
Introduction of the ethyl group: This step often involves alkylation reactions.
Attachment of the dimethylaminoethoxy group: This is typically done through nucleophilic substitution reactions.
Final phenol functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The dibenzo cyclooctene core can be reduced under certain conditions.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenol group would yield quinones, while substitution reactions could yield a variety of derivatives with different functional groups.
科学的研究の応用
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a potential candidate for drug development.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.
Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as polymers or coatings.
作用機序
The mechanism by which p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may bind to specific receptors on cell surfaces, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal transduction: The compound may interfere with signal transduction pathways, altering cellular responses.
類似化合物との比較
p-(8-(2-(Dimethylamino)ethoxy)-12-ethyl-5,6-dihydrodibenzo(a,e)cycloocten-11-yl)phenol: can be compared with other compounds that have similar structures or functional groups. Some similar compounds include:
Dibenzo cyclooctene derivatives: These compounds share the core structure and may have similar chemical properties.
Phenol derivatives: Compounds with phenol groups can undergo similar types of reactions.
Dimethylaminoethoxy derivatives: These compounds share the dimethylaminoethoxy group and may have similar biological activities.
The uniqueness of This compound lies in its combination of these structural features, which may confer specific properties and applications not found in other compounds.
特性
CAS番号 |
85850-75-5 |
|---|---|
分子式 |
C28H31NO2 |
分子量 |
413.5 g/mol |
IUPAC名 |
4-[(2Z)-14-[2-(dimethylamino)ethoxy]-3-ethyl-2-tricyclo[10.4.0.04,9]hexadeca-1(12),2,4,6,8,13,15-heptaenyl]phenol |
InChI |
InChI=1S/C28H31NO2/c1-4-25-26-8-6-5-7-20(26)9-10-22-19-24(31-18-17-29(2)3)15-16-27(22)28(25)21-11-13-23(30)14-12-21/h5-8,11-16,19,30H,4,9-10,17-18H2,1-3H3/b28-25- |
InChIキー |
ZDROAKFIIGQBAK-FVDSYPCUSA-N |
異性体SMILES |
CC/C/1=C(/C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)\C4=CC=C(C=C4)O |
正規SMILES |
CCC1=C(C2=C(CCC3=CC=CC=C31)C=C(C=C2)OCCN(C)C)C4=CC=C(C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


